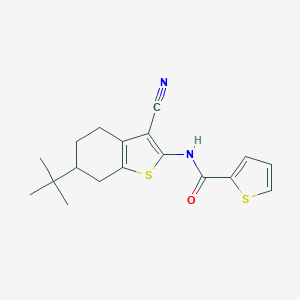![molecular formula C25H26BrN3O4S B447866 ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B447866.png)
ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole, ethyl acetoacetate, and 3-cyano-5-ethyl-4,6-dimethyl-2-pyridinethiol.
Formation of Indole Derivative: The 5-bromoindole is reacted with ethyl acetoacetate under basic conditions to form the indole-3-carboxylate derivative.
Acetylation: The indole derivative is then acetylated using acetic anhydride to introduce the acetyloxy group at the 5-position.
Thioether Formation: The 3-cyano-5-ethyl-4,6-dimethyl-2-pyridinethiol is reacted with the acetylated indole derivative to form the thioether linkage at the 2-position.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine atom at the 6-position is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Oxidized products may include sulfoxides or sulf
Properties
Molecular Formula |
C25H26BrN3O4S |
|---|---|
Molecular Weight |
544.5g/mol |
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C25H26BrN3O4S/c1-7-16-13(3)18(11-27)24(28-14(16)4)34-12-21-23(25(31)32-8-2)17-9-22(33-15(5)30)19(26)10-20(17)29(21)6/h9-10H,7-8,12H2,1-6H3 |
InChI Key |
FMMLFGWOWMOPHQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(N=C1C)SCC2=C(C3=CC(=C(C=C3N2C)Br)OC(=O)C)C(=O)OCC)C#N)C |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC2=C(C3=CC(=C(C=C3N2C)Br)OC(=O)C)C(=O)OCC)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[((Ethylamino){[3-(trifluoromethyl)phenyl]imino}methyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B447784.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447785.png)

![Methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447791.png)
![5-Amino-7-(2-tert-butylphenyl)-2-methoxy-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447793.png)

![5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B447795.png)
![6-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B447796.png)
![methyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447797.png)
![Ethyl 6-tert-butyl-2-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447800.png)
![2-[(2-Ethylhexanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447801.png)
![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447802.png)
![6-Methyl-2-[2-(3-nitro-[1,2,4]triazol-1-yl)-acetylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B447803.png)
![Propyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447805.png)
